molecular formula C15H25NS B7999842 3-((Diisobutylamino)methyl)benzenethiol

3-((Diisobutylamino)methyl)benzenethiol

Cat. No.: B7999842
M. Wt: 251.4 g/mol
InChI Key: OPRRGJGUTWINSW-UHFFFAOYSA-N
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Description

3-((Diisobutylamino)methyl)benzenethiol is an organic compound with the molecular formula C15H25NS It belongs to the class of thiophenols, which are characterized by the presence of a thiol group (-SH) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Diisobutylamino)methyl)benzenethiol typically involves the reaction of 3-chloromethylbenzenethiol with diisobutylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Purification steps such as distillation or recrystallization are employed to isolate the compound from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-((Diisobutylamino)methyl)benzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under acidic or neutral conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiolate anions.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of the benzene ring.

Scientific Research Applications

3-((Diisobutylamino)methyl)benzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((Diisobutylamino)methyl)benzenethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the compound may participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-((Diethylamino)methyl)benzenethiol
  • 3-((Dimethylamino)methyl)benzenethiol
  • 3-((Dipropylamino)methyl)benzenethiol

Uniqueness

3-((Diisobutylamino)methyl)benzenethiol is unique due to the presence of the diisobutylamino group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for specific applications in research and industry.

Properties

IUPAC Name

3-[[bis(2-methylpropyl)amino]methyl]benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NS/c1-12(2)9-16(10-13(3)4)11-14-6-5-7-15(17)8-14/h5-8,12-13,17H,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRRGJGUTWINSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=CC(=CC=C1)S)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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